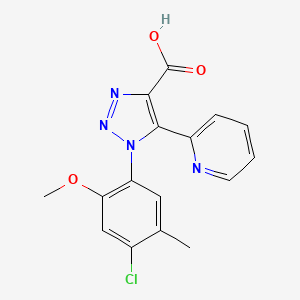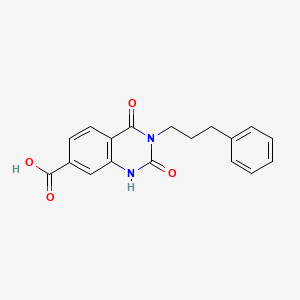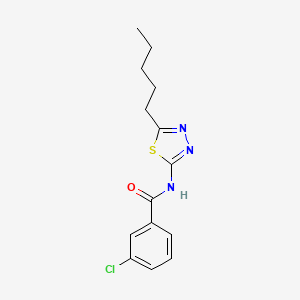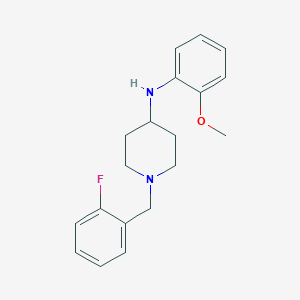![molecular formula C18H18BrFN2O B15154947 {4-[(4-Bromophenyl)amino]piperidin-1-yl}(2-fluorophenyl)methanone](/img/structure/B15154947.png)
{4-[(4-Bromophenyl)amino]piperidin-1-yl}(2-fluorophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{4-[(4-Bromophenyl)amino]piperidin-1-yl}(2-fluorophenyl)methanone is a complex organic compound that features a piperidine ring substituted with a bromophenyl group and a fluorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(4-Bromophenyl)amino]piperidin-1-yl}(2-fluorophenyl)methanone typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using 4-bromophenylamine.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through a coupling reaction, such as a Suzuki-Miyaura coupling, using 2-fluorophenylboronic acid and a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
{4-[(4-Bromophenyl)amino]piperidin-1-yl}(2-fluorophenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
{4-[(4-Bromophenyl)amino]piperidin-1-yl}(2-fluorophenyl)methanone has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly in the design of drugs targeting neurological disorders.
Biology: The compound can be used in biochemical assays to study receptor-ligand interactions and enzyme inhibition.
Materials Science: It can be utilized in the synthesis of novel materials with specific electronic or optical properties
Wirkmechanismus
The mechanism of action of {4-[(4-Bromophenyl)amino]piperidin-1-yl}(2-fluorophenyl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- {4-[(4-Bromophenyl)amino]piperidin-1-yl}(2-chlorophenyl)methanone
- {4-[(4-Bromophenyl)amino]piperidin-1-yl}(2-methylphenyl)methanone
- {4-[(4-Bromophenyl)amino]piperidin-1-yl}(2-nitrophenyl)methanone
Uniqueness
The uniqueness of {4-[(4-Bromophenyl)amino]piperidin-1-yl}(2-fluorophenyl)methanone lies in its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C18H18BrFN2O |
|---|---|
Molekulargewicht |
377.2 g/mol |
IUPAC-Name |
[4-(4-bromoanilino)piperidin-1-yl]-(2-fluorophenyl)methanone |
InChI |
InChI=1S/C18H18BrFN2O/c19-13-5-7-14(8-6-13)21-15-9-11-22(12-10-15)18(23)16-3-1-2-4-17(16)20/h1-8,15,21H,9-12H2 |
InChI-Schlüssel |
YOMXSVUGWLBFEJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1NC2=CC=C(C=C2)Br)C(=O)C3=CC=CC=C3F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(4-chlorophenyl)-3-methyl-5-oxo-7-(thiophen-2-yl)-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid](/img/structure/B15154872.png)
![[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(3-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B15154874.png)




![methyl 5-ethyl-2-({[3-(1H-imidazol-1-yl)propyl]carbamothioyl}amino)thiophene-3-carboxylate](/img/structure/B15154908.png)

![2-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl N-(phenylcarbonyl)phenylalaninate](/img/structure/B15154920.png)
![4-[[4-[(1-Benzyl-2,5-dioxoimidazolidin-4-ylidene)methyl]-2-methoxyphenoxy]methyl]benzoic acid](/img/structure/B15154946.png)
![(4-Methoxyphenyl)[4-(pyridin-3-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B15154951.png)
![Propyl 5-{[(4-ethylphenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B15154959.png)

![N-{1-[5-({2-[(4-bromo-2,3-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B15154963.png)
